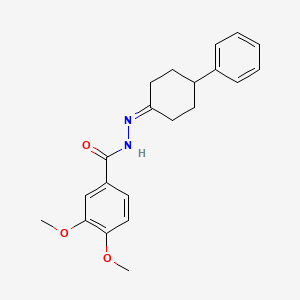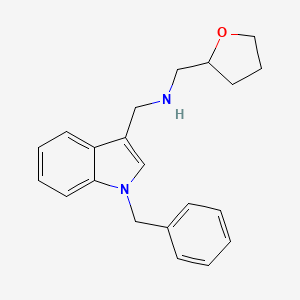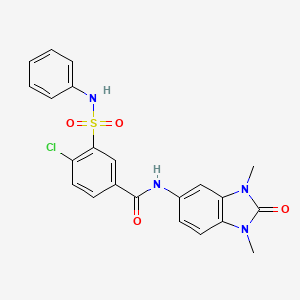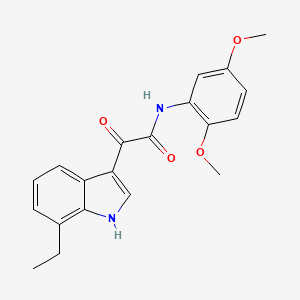![molecular formula C18H23NO B12481679 N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B12481679.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with a 4-methylbenzyl ether and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine typically involves the reaction of 2-(4-methylbenzyloxy)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methylbenzyl)oxy]benzyl}amine
- N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine
- N-{2-[(4-methylbenzyl)oxy]benzyl}butan-2-amine
Uniqueness
N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzyl ether and a propan-2-amine moiety differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-14(2)19-12-17-6-4-5-7-18(17)20-13-16-10-8-15(3)9-11-16/h4-11,14,19H,12-13H2,1-3H3 |
InChI Key |
GRUQAFJGCQNUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12481600.png)


![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B12481624.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481629.png)
![3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12481632.png)

![5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12481653.png)
![Ethyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481655.png)
![2-[(2-methylfuran-3-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12481657.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481663.png)
![2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12481664.png)
![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12481670.png)
